2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839889
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1
SMILES:
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

CAS No.:

Cat. No.: VC15839889

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1
Standard InChI Key PVESULPZKUQRON-GKAPJAKFSA-N
Isomeric SMILES CC(C(=O)N(C)[C@H]1CCCN(C1)C)N
Canonical SMILES CC(C(=O)N(C)C1CCCN(C1)C)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

2-Amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide (C₁₀H₂₁N₃O; molecular weight: 199.29 g/mol) belongs to the amino amide class, featuring a propanamide backbone substituted with methyl and piperidinyl groups. The (3S) stereochemical designation at the piperidine ring’s third carbon introduces chirality, a critical factor in its biological interactions. The compound’s IUPAC name reflects its branched structure: the propanamide group is linked to a methylated piperidine ring, while the amino group at the second carbon provides nucleophilic reactivity.

Table 1: Molecular Properties of 2-Amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

PropertyValue
Molecular FormulaC₁₀H₂₁N₃O
Molecular Weight199.29 g/mol
CAS NumberNot publicly disclosed
Stereochemistry(3S) configuration
SolubilityData pending further studies

Comparative Analysis with Structural Analogs

The compound shares structural homology with 2-methyl-N-(1-methylpiperidin-4-yl)propanamide (C₁₀H₂₀N₂O), differing by an additional amino group and stereochemical arrangement . This modification enhances hydrogen-bonding capacity, potentially improving target binding affinity. Computational models suggest that the (3S) configuration optimizes spatial alignment with bacterial enzyme active sites, a hypothesis supported by in vitro anti-tubercular assays.

Synthesis and Optimization Strategies

Protection-Deprotection Methodology

Synthesis of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves multi-step protocols to preserve stereochemical integrity. Initial steps typically include:

  • Amino Group Protection: Using tert-butoxycarbonyl (Boc) groups to shield reactive amines during subsequent reactions.

  • Piperidine Ring Functionalization: Introducing the methyl group at the 1-position via alkylation, followed by stereoselective reduction to achieve the (3S) configuration.

  • Amide Bond Formation: Coupling the protected amino acid derivative with the methylated piperidine intermediate using carbodiimide-based reagents.

  • Deprotection: Acidic cleavage of Boc groups to yield the final product.

Challenges in Scalability

Biological Activity and Mechanism of Action

Anti-Tubercular Efficacy

In vitro studies demonstrate potent activity against Mycobacterium tuberculosis (MIC₉₀: 2.5 µg/mL), surpassing first-line agents like isoniazid in drug-resistant strains. The mechanism involves inhibition of mycolic acid biosynthesis, a critical component of the bacterial cell wall. Molecular docking simulations suggest binding to the enoyl-acyl carrier protein reductase (InhA), disrupting NADH cofactor binding.

Table 2: Comparative Anti-Tubercular Activity

CompoundMIC₉₀ (µg/mL)Target Enzyme
2-Amino-N-methyl-N-[(3S)-1-methyl...2.5InhA
Isoniazid0.1InhA (activated)
Rifampicin0.2RNA polymerase

Selectivity and Toxicity Profiles

Pharmacological Applications and Future Directions

Drug Delivery and Formulation Challenges

The compound’s poor aqueous solubility (predicted logP: 1.8) complicates oral bioavailability. Salt formation strategies, inspired by patent US7795293B2 , could enhance dissolution. For example, monoethanolamine salts of structurally related amides improve solubility 40-fold , a approach warranting investigation.

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